4-氨基-6-甲基-3-(苯基氨基)-1,2,4-三嗪-5(4H)-酮

描述

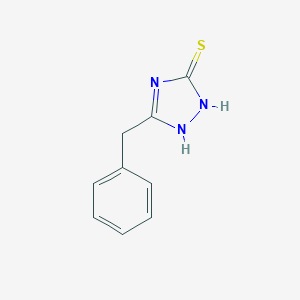

“4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one” is a chemical compound . It is also known as metamitron, a pesticide with low polarity and hydrophobic in nature .

Molecular Structure Analysis

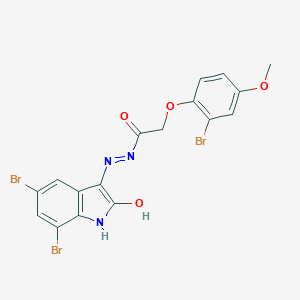

The molecular structure of “4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one” includes a triazine ring, which is a six-membered ring with three nitrogen atoms . The empirical formula is C10H10N4O, and the molecular weight is 202.21 .Physical and Chemical Properties Analysis

The physical and chemical properties of “4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one” include a melting point of 167-170 °C . It’s a solid compound with a pKa value of 2.9 .科学研究应用

大麦叶中的叶绿体完整性

4-氨基-6-甲基-3-苯基氨基-1,2,4-三嗪-5(4H)-酮已被研究其对大麦叶中叶绿体完整性的影响。该化合物改变了大麦中叶绿体的沉降曲线,这可能是由于抑制了抗坏血酸过氧化物酶和超氧化物歧化酶的活性。这种抑制作用可能导致光照叶绿体中有毒的还原氧物质积累 (Muñoz, Martı́nez-Martı́nez, Ros‐Barceló, & Pedreño, 1990)。

木质化过程的抑制

该化合物在结构上类似于甲基丁草胺,已被证明会强烈抑制由羽扇豆过氧化物酶催化的细胞壁木质化。此过程涉及松柏醇的氧化聚合以及以 NADH 氧化为代价产生过氧化氢 (Muñoz, Martı́nez-Martı́nez, Ros‐Barceló, & Pedreño, 1990)。

用于成像的 PET 示踪剂

该化合物已被用于合成碳-11 标记的衍生物,用于成像 p38α 丝裂原活化蛋白激酶(一种细胞信号传导中的关键酶)的潜在 PET(正电子发射断层扫描)示踪剂 (Wang, Gao, & Zheng, 2014)。

四氮杂菲的新型合成

4-氨基-6-甲基-3-(苯基氨基)-1,2,4-三嗪-5(4H)-酮已被用作合成新型[1,2,4]三嗪并[4,3-b][1,2,4,5]四氮杂菲衍生物的构建模块。此合成途径可产生广泛的四氮杂菲,在各个领域具有潜在应用 (Vahedi, Rajabzadeh, & Farvandi, 2010)。

抗菌剂

它已被用于合成查耳酮、吡唑啉、氨基嘧啶和嘧啶硫酮,这些化合物显示出作为抗菌剂的潜力。此合成途径突出了其在开发新型抗菌化合物中的潜力 (Solankee & Patel, 2004)。

属性

IUPAC Name |

4-amino-3-anilino-6-methyl-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c1-7-9(16)15(11)10(14-13-7)12-8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCIEKNGPGUFCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)N)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101339221 | |

| Record name | 4-Amino-3-anilino-6-methyl-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101339221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77126-84-2 | |

| Record name | 4-Amino-3-anilino-6-methyl-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101339221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one impact chloroplast integrity in plants?

A1: Research suggests that 4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one can disrupt the structural integrity of chloroplasts in barley leaves. [] This effect is observed through changes in chloroplast sedimentation profiles during sucrose gradient centrifugation. [] The study proposes that this disruption might be linked to the compound's inhibition of crucial antioxidant enzymes within the chloroplasts: ascorbate peroxidase and superoxide dismutase. [] This inhibition could lead to a build-up of reactive oxygen species (ROS), which are known to damage cellular components, ultimately compromising chloroplast integrity. []

Q2: Can 4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one influence the lignification process in plants?

A2: Yes, studies indicate that 4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one exhibits a strong inhibitory effect on the peroxidase-catalyzed lignification process in lupin plants. [] Lignification, a crucial process for plant cell wall strengthening and rigidity, involves two key reactions: the oxidative polymerization of coniferyl alcohol and the generation of hydrogen peroxide through NADH oxidation. [] The research shows that 4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one significantly hinders these reactions, potentially by interfering with the peroxidase enzyme's activity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-allyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-N-(4-methylphenyl)amine](/img/structure/B385903.png)

![N-(1-allyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-2-phenylhydrazinecarboxamide](/img/structure/B385906.png)

![3-(2,4-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B385907.png)

![N-[(2Z)-4-(2,4-dichlorophenyl)-3-(4-methylpiperazin-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B385908.png)

![2-[3-(2-bromoethoxy)phenyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B385912.png)

![2-[(4-{[(4-Methyl-2-pyrimidinyl)amino]sulfonyl}anilino)carbonyl]benzoic acid](/img/structure/B385915.png)

![2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B385919.png)

![2-{[1-(4-ethoxyphenyl)-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B385922.png)

![N'-{6-[cyano(3,4-dimethoxyphenyl)methyl]-2-pyrazinyl}-3,4,5-trimethoxybenzohydrazide](/img/structure/B385926.png)